molecular formula C24H20FN3OS B12501815 6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12501815
M. Wt: 417.5 g/mol
InChI Key: GADWBGIFKRVVDO-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes fluorophenyl, methylphenyl, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of appropriate amines with carbonyl compounds.

    Cyclization Reactions: To form the dihydropyrimidine ring structure.

    Substitution Reactions: To introduce the fluorophenyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-mercapto-1,3,4-oxadiazol-2-ylmethyl)-1,2,4-triazol-3-one: Shares the sulfanyl group and has similar biological activities.

    4-amino-2-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a similar aromatic structure and is used in similar applications.

Uniqueness

6-(4-fluorophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H20FN3OS

Molecular Weight

417.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C24H20FN3OS/c1-15-7-13-19(14-8-15)26-23(29)20-21(16-5-3-2-4-6-16)27-24(30)28-22(20)17-9-11-18(25)12-10-17/h2-14,22H,1H3,(H,26,29)(H2,27,28,30)

InChI Key

GADWBGIFKRVVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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